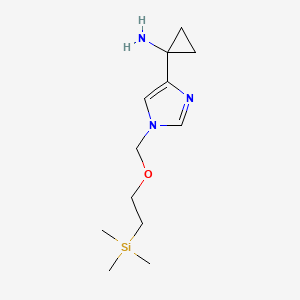
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine is a synthetic organic compound that features a unique combination of an imidazole ring and a cyclopropylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine typically involves multiple steps. One common route includes the reaction of 2-(chloromethoxy)ethyltrimethylsilane with 1H-imidazole to form 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole . This intermediate is then further reacted with cyclopropylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole or cyclopropylamine groups.
Substitution: Substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropylamine group may also contribute to the compound’s biological activity by interacting with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carbonitrile
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine is unique due to the presence of both an imidazole ring and a cyclopropylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H23N3OSi |
|---|---|
Molekulargewicht |
253.42 g/mol |
IUPAC-Name |
1-[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H23N3OSi/c1-17(2,3)7-6-16-10-15-8-11(14-9-15)12(13)4-5-12/h8-9H,4-7,10,13H2,1-3H3 |
InChI-Schlüssel |
UBQCEXPHDSYHIO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1)C2(CC2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,9-Dimethyl-1,2,3,4,5,5a,6,10b-octahydroazepino[4,5-b]indole](/img/structure/B8429136.png)
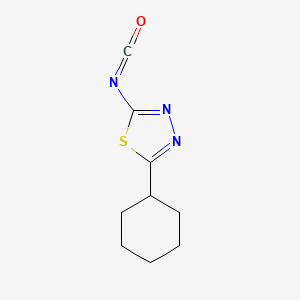
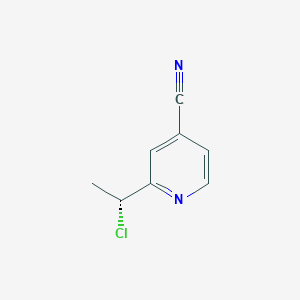
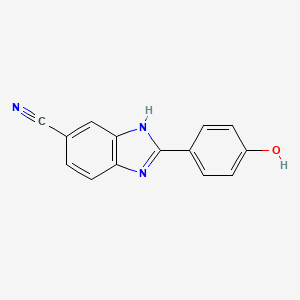
![1-Spiro[4.5]dec-8-yl-ethanone](/img/structure/B8429173.png)
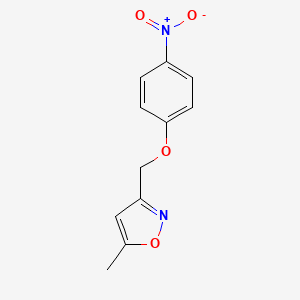

![4-hydroxy-2-isopentyl-2-phenyl-5-[(2-phenylphenyl)methylsulfanyl]-3H-pyran-6-one](/img/structure/B8429204.png)
![11-Bromomethylene-3-fluoro-6,11-dihydro-dibenzo[b,e]oxepine](/img/structure/B8429207.png)
![2-(2-Oxo-2-(piperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B8429215.png)
